molecular formula C13H9F4NO B1341724 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline CAS No. 183111-15-1

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

Cat. No. B1341724
M. Wt: 271.21 g/mol
InChI Key: FCSKFRNDJNXITQ-UHFFFAOYSA-N
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Description

The compound "2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline" is a fluorinated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. The presence of fluorine atoms in the molecule is indicative of its potential for unique physical and chemical properties, such as increased stability and altered reactivity, which can be advantageous in various applications.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. For instance, the synthesis of related compounds such as 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide involves Williamson ether condensation reactions and subsequent hydrogenation steps . Similarly, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, requires fluorination, substitution, and reduction reactions . These methods highlight the complexity and multi-step nature of synthesizing such fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated anilines can be analyzed using various spectroscopic techniques. For example, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were investigated using FT-IR and FT-Raman spectra, and density functional theoretical (DFT) computations were performed to derive the optimized geometry and vibrational wavenumbers . These studies are crucial for understanding the influence of substituents on the molecular structure and properties of the compound.

Chemical Reactions Analysis

The reactivity of fluorinated anilines can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) can lead to the introduction of a hydroxy group or N-iodophenylation depending on the nature of the substituents on the anilide . The presence of fluorine atoms can significantly affect the chemical reactivity of the molecule, as seen in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides .

Physical and Chemical Properties Analysis

Fluorinated anilines often exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. For example, polyimides synthesized with fluorinated anilides demonstrated excellent solubility, high glass-transition temperature, good thermal stability, low water absorption, and low dielectric constant . These properties make them suitable for applications requiring materials with specific thermal and electrical characteristics. The photophysical properties of fluorinated anilines can also be altered, as seen in the study of 5-aryl-2,2′-bipyridines bearing fluorinated aniline residues, where the incorporation of fluorine atoms affected the emission spectra and quantum yield .

Scientific Research Applications

1. Catalysis and Synthesis of Complex Molecules

2-Fluoro-5-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is efficient in synthesizing quinazoline and fused isoindolinone scaffolds, which are useful in various chemical syntheses (Wu et al., 2021).

2. Metal Complexes and Antiproliferative Activity

The chemical properties of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline, including its ability to form metal complexes, have been explored. For instance, Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines derived from this compound have shown promise in antiproliferative activity studies, particularly against specific cell lines (Kasumov et al., 2016).

3. Drug Discovery and Kinase Inhibition

In drug discovery, especially for kinase inhibitors, derivatives of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline have been studied using docking and quantitative structure-activity relationship (QSAR) methods. These studies help in understanding the molecular interactions and activities of potential drug compounds (Caballero et al., 2011).

4. Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, such as quinolin-4-ones and quinolones. These processes involve complex chemical reactions that yield high-value chemical structures for further applications in pharmaceutical and material sciences (Gong & Kato, 2004); (Mävers & Schlosser, 1996).

5. Study of Molecular Film Formation

It has also been involved in studies related to the formation of monomolecular films at the air/water interface, important in material science and nanotechnology. Such studies help in understanding the properties of films formed by azobenzene derivatives with fluoroalkyl chains (Yoshino et al., 1992).

6. Fluorescence Studies in Chemistry

The compound has been part of fluorescence quenching studies with boronic acid derivatives. These studies are significant in understanding the photophysical properties of molecules, which has implications in developing fluorescence-based sensors and assays (Geethanjali et al., 2015).

7. Novel Synthesis Processes in Pesticide Development

In the field of agriculture, it has been used in the synthetic process of novel pesticides like Bistrifluron, indicating its role in contributing to the development of new agricultural chemicals (Liu An-chan, 2015).

properties

IUPAC Name

2-(2-fluorophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSKFRNDJNXITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

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